4-[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one
Description
4-[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of a benzodioxin ring, a methoxypyridine moiety, and a piperazinone core
Properties
IUPAC Name |
4-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c1-24-18-11-15(4-5-20-18)22-7-6-21(13-19(22)23)12-14-2-3-16-17(10-14)26-9-8-25-16/h2-5,10-11H,6-9,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTKPMZZZDAMFRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)N2CCN(CC2=O)CC3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized by the cyclization of catechol with ethylene glycol under acidic conditions.
Introduction of the Methoxypyridine Moiety: The methoxypyridine group can be introduced through a nucleophilic substitution reaction using 2-methoxypyridine and an appropriate leaving group.
Formation of the Piperazinone Core: The piperazinone core can be synthesized by the reaction of piperazine with a suitable acylating agent, such as an acid chloride or anhydride.
Coupling Reactions: The final step involves coupling the benzodioxin and methoxypyridine intermediates with the piperazinone core using a coupling reagent like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield, purity, and scalability. This may include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies.
Chemical Reactions Analysis
Types of Reactions
4-[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one can undergo various types of chemical reactions, including:
Oxidation: The benzodioxin ring can be oxidized to form quinone derivatives under oxidative conditions.
Substitution: The methoxypyridine moiety can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Piperazine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
4-[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders and cancer.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The unique structural features of this compound make it a potential candidate for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxin, 2,3-dihydro-: Shares the benzodioxin ring structure.
Ethanone, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-: Contains a similar benzodioxin moiety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
